molecular formula C23H25N3O6 B11304684 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11304684
M. Wt: 439.5 g/mol
InChI Key: MRJHDKZDILHYAJ-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide (CAS# 951993-27-4) is a synthetic organic compound with the molecular formula C₂₄H₂₇N₃O₆ and a molecular weight of 453.49 g/mol . Its structure features two key moieties:

  • A 2,3-dihydro-1,4-benzodioxin ring system linked via an amino-oxobutyl chain.
  • A 4,7-dimethoxy-1H-indole-2-carboxamide group, which includes methoxy substitutions at positions 4 and 7 of the indole core.

Its design may draw inspiration from benzodioxin-containing therapeutics, such as antihepatotoxic agents or serotonin receptor modulators .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-29-17-7-8-19(30-2)22-15(17)13-16(26-22)23(28)24-9-3-4-21(27)25-14-5-6-18-20(12-14)32-11-10-31-18/h5-8,12-13,26H,3-4,9-11H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

MRJHDKZDILHYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with 4-oxobutyl intermediates under controlled conditions. The final step involves the coupling of this intermediate with 4,7-dimethoxy-1H-indole-2-carboxylic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin Moieties

Table 1: Key Benzodioxin-Containing Compounds
Compound Name Molecular Formula Key Features Biological Activity (if reported) Reference
Target Compound C₂₄H₂₇N₃O₆ Benzodioxin + dimethoxyindole carboxamide Not explicitly stated
Silybin (from Silybum marianum) C₂₅H₂₂O₁₀ Flavonoid + benzodioxin Antihepatotoxic (reduces SGOT/SGPT)
Lecozotan Hydrochloride C₂₈H₂₉N₅O₃·HCl Benzodioxin + piperazine-pyridine core 5-HT1A antagonist (Alzheimer’s therapy)
3',4'-(1",4"-Dioxino) Flavone (4f) C₁₉H₁₆O₅ Flavone + benzodioxin Antihepatotoxic (comparable to silymarin)

Key Observations :

  • The target compound shares the benzodioxin ring with silybin and lecozotan, but replaces flavonoid or piperazine moieties with a dimethoxyindole carboxamide. This substitution may alter receptor selectivity or pharmacokinetic properties.
  • Unlike silybin and 4f, which exhibit antihepatotoxic activity, the target compound’s indole carboxamide group could suggest CNS or kinase-targeting applications, though direct evidence is lacking .

Indole- and Benzamide-Based Analogues

Table 2: N-(2,3-dihydro-1H-inden-2-yl) Benzamide Derivatives
Compound Substituent on Benzamide Features Reference
B4 4-methoxy Simple methoxy substitution
B5 4-fluoro Halogen substitution
Target 4,7-dimethoxyindole Dual methoxy groups on indole core

Key Observations :

  • The target compound’s 4,7-dimethoxyindole group introduces steric and electronic differences compared to simpler benzamide derivatives (e.g., B4, B5).
  • Methoxy groups at positions 4 and 7 could influence solubility and metabolic stability compared to halogenated analogues like B5 .

Complex Heterocyclic Derivatives

The compound 11o () shares structural motifs with the target compound, including:

  • A benzodioxin-related dihydropyrimido[4,5-d]pyrimidin core.
  • Multiple amide linkages and aromatic systems.

However, 11o incorporates a benzodiazepine-carboxamide scaffold, which is absent in the target compound.

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H22N2O5C_{19}H_{22}N_2O_5 and is characterized by the presence of a benzodioxole moiety, which is often associated with various biological activities. The structural features contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzodioxole derivatives. For instance:

  • Mechanism of Action : The compound has been shown to induce cell cycle arrest in cancer cell lines. A study indicated that a related compound induced G2-M phase arrest in Hep3B liver cancer cells, suggesting a similar mechanism may be applicable to this compound .
  • Cell Viability Assays : The compound's effectiveness was assessed through cell viability assays where it demonstrated potent inhibition of cancer cell proliferation. For example, related benzodioxole derivatives exhibited significant cytotoxicity against various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
2aHep3B30G2-M Phase Arrest
2bHep3B50Moderate Activity
N/AOther LinesVariesInduces Apoptosis

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant activity. The antioxidant effects are crucial as they help mitigate oxidative stress in cells:

  • DPPH Assay : The antioxidant capacity was evaluated using the DPPH method, where the compound showed a significant ability to scavenge free radicals .

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)Reference
Trolox7.72
2a39.85
2b79.95

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzodioxole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various benzodioxole derivatives and evaluated their biological activities against different cancer cell lines. Compounds were assessed for their ability to reduce tumor markers such as α-fetoprotein in Hep3B cells .
  • Comparative Studies : Research comparing these compounds indicated that those containing both benzodioxole and methoxyphenyl moieties exhibited enhanced anticancer activity compared to those lacking these features .

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